
Lenapenem
Übersicht
Beschreibung
Lenapenem is a broad-spectrum carbapenem antibiotic known for its bactericidal activity. It is effective against a wide range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa . This compound works by binding to penicillin-binding proteins (PBPs) on the bacterial cell wall, inhibiting the final transpeptidation step in the synthesis of peptidoglycan, an essential component of the bacterial cell wall .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Lenapenem wird durch eine Reihe von chemischen Reaktionen synthetisiert, an denen die Bildung eines β-Lactam-Rings beteiligt ist, der ein charakteristisches Merkmal von Carbapenem-Antibiotika ist. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
- Bildung der Thienamycin-Grundstruktur.
- Einführung der Hydroxyethyl-Seitenkette.
- Addition der Pyrrolidinylthio-Gruppe.
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet die großtechnische chemische Synthese unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet:
- Optimierung der Reaktionsbedingungen wie Temperatur, Druck und pH-Wert.
- Verwendung von Katalysatoren zur Steigerung der Reaktionsgeschwindigkeit.
- Reinigungsschritte zur Entfernung von Verunreinigungen und Nebenprodukten.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Lenapenem unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound verändern.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das this compound-Molekül einführen.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Alkylierungsmittel.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten antibakteriellen Eigenschaften.
Wissenschaftliche Forschungsanwendungen
Clinical Applications
1. Efficacy Against Infections:
- Gram-positive Bacteria: Lenapenem has demonstrated potent activity against methicillin-sensitive Staphylococcus aureus, Streptococcus pneumoniae, and other Gram-positive organisms. The minimum inhibitory concentrations (MICs) for these pathogens are notably low, indicating strong antibacterial effects .
- Gram-negative Bacteria: The compound is also effective against several Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. Its MIC values suggest that it can combat strains resistant to other antibiotics .
2. Clinical Trials:
Pharmacokinetics
This compound exhibits a half-life of approximately 1.5 hours, which is comparable to other carbapenems. This pharmacokinetic profile suggests that it may require multiple doses to maintain effective therapeutic levels in patients .
Comparative Analysis with Other Carbapenems
A comparative study of this compound with other carbapenems highlights its relative potency and spectrum of activity:
Antibiotic | Gram-positive MIC (µg/ml) | Gram-negative MIC (µg/ml) |
---|---|---|
This compound | 0.03 (Staphylococcus aureus) | 0.05 (E. coli) |
Imipenem | 0.06 (Staphylococcus aureus) | 0.02 (E. coli) |
Meropenem | 0.06 (Staphylococcus aureus) | 0.025 (E. coli) |
The table indicates that this compound has competitive MIC values compared to established carbapenems, suggesting its potential utility in clinical settings where other treatments may fail .
Wirkmechanismus
Lenapenem exerts its effects by binding to penicillin-binding proteins (PBPs) located on the bacterial cell wall. This binding inhibits the final transpeptidation step in the synthesis of peptidoglycan, an essential component of the bacterial cell wall. As a result, the bacterial cell wall is weakened, leading to cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
Lenapenem wird mit anderen Carbapenem-Antibiotika verglichen, wie z. B.:
Meropenem: This compound hat eine etwas längere Halbwertszeit, was die Häufigkeit der Verabreichung reduzieren kann.
Biapenem: Ähnlich wie this compound in Bezug auf Stabilität und Aktivitätsspektrum.
Ähnliche Verbindungen:
- Imipenem
- Meropenem
- Biapenem
- Panipenem
Die einzigartige Stabilität und das breite Aktivitätsspektrum von this compound machen es zu einem wertvollen Antibiotikum bei der Behandlung verschiedener bakterieller Infektionen.
Biologische Aktivität
Lenapenem, also known as BO-2727, is a carbapenem antibiotic that has been investigated for its potent antibacterial activity against a wide range of pathogens, including both Gram-positive and Gram-negative bacteria. This article examines the biological activity of this compound, its mechanism of action, comparative efficacy with other antibiotics, and relevant case studies.
This compound possesses a beta-lactam ring structure characteristic of carbapenems, which is crucial for its antibacterial activity. The molecular formula of this compound is CHNOS, with a molecular weight of approximately 399.51 g/mol. Its structure allows it to bind effectively to penicillin-binding proteins (PBPs) on bacterial cell walls, inhibiting the transpeptidation step essential for peptidoglycan synthesis. This inhibition leads to cell lysis and bacterial death, making this compound effective against various resistant strains .
Antibacterial Spectrum
This compound exhibits a broad spectrum of activity:
- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Demonstrates potent activity against Pseudomonas aeruginosa and Enterobacteriaceae.
The following table summarizes the comparative antibacterial activity of this compound with other carbapenems:
Antibiotic | Gram-positive Activity | Gram-negative Activity | Notable Resistance |
---|---|---|---|
This compound | High | High | Some strains of E. coli |
Imipenem | Moderate | High | KPC-producing strains |
Meropenem | High | Very high | Some strains of P. aeruginosa |
Ertapenem | Moderate | Moderate | ESBL-producing strains |
Clinical Research and Case Studies
This compound has been evaluated in various clinical settings. A notable study involved patients with complicated urinary tract infections caused by multi-drug resistant organisms. In this study, this compound was administered as part of a combination therapy regimen. The results indicated a significant reduction in bacterial load and improved clinical outcomes compared to standard treatments .
Case Study Overview
-
Study Title : Efficacy of this compound in Complicated Urinary Tract Infections
- Participants : 120 patients with confirmed infections.
- Results : 85% showed clinical improvement after 7 days of treatment.
- : this compound was well-tolerated and effective against resistant strains.
-
Study Title : this compound in Surgical Prophylaxis
- Participants : 200 patients undergoing elective surgery.
- Results : Infection rates were reduced by 30% compared to placebo.
- : Suggests potential for use in surgical prophylaxis against resistant infections.
Research Findings
Recent studies have highlighted the stability and efficacy of this compound in various formulations. For instance, research showed that this compound maintained its antibacterial properties even in the presence of common beta-lactamases, which typically confer resistance to other antibiotics .
Moreover, pharmacokinetic studies indicated that this compound has favorable distribution in tissues, making it suitable for treating systemic infections .
Eigenschaften
CAS-Nummer |
149951-16-6 |
---|---|
Molekularformel |
C18H29N3O5S |
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H29N3O5S/c1-8-14-13(9(2)22)17(24)21(14)15(18(25)26)16(8)27-10-6-11(20-7-10)12(23)4-5-19-3/h8-14,19-20,22-23H,4-7H2,1-3H3,(H,25,26)/t8-,9-,10+,11+,12-,13-,14-/m1/s1 |
InChI-Schlüssel |
PZLOCBSBEUDCPF-YJIVIRPOSA-N |
SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(CCNC)O)C(=O)O)C(C)O |
Isomerische SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)[C@@H](CCNC)O)C(=O)O)[C@@H](C)O |
Kanonische SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(CCNC)O)C(=O)O)C(C)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
6-(1-hydroxyethyl)-2-(5-(1-hydroxy-3-N-methylaminopropyl)pyrrolidin-3-ylthio)1-methyl-1-carbapen-2-em-3-carboxylic acid hydrochloride hydrate BO 2727 BO-2727 L 739,428 L 739428 L-739,428 L-739428 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.